molecular formula C7H12ClNO B6266900 3-ethynylpiperidin-3-ol hydrochloride CAS No. 1788908-20-2

3-ethynylpiperidin-3-ol hydrochloride

Cat. No. B6266900
CAS RN: 1788908-20-2
M. Wt: 161.6
InChI Key:
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Description

3-ethynylpiperidin-3-ol hydrochloride (3EPHCl) is a synthetic compound that has been studied for its potential applications in scientific research. 3EPHCl is a cyclic amine derivative with a piperidine ring and a 3-ethynyl substituent. It is a very versatile compound, and its properties make it suitable for a variety of uses in laboratory experiments.

Scientific Research Applications

3-ethynylpiperidin-3-ol hydrochloride has been studied for its potential applications in a variety of scientific research fields. It has been used as a probe for studying the structure and dynamics of proteins and lipids, as well as for the analysis of enzyme kinetics. Additionally, 3-ethynylpiperidin-3-ol hydrochloride has been used to study the effects of drugs on biological systems and to investigate the pharmacological properties of compounds.

Mechanism of Action

The exact mechanism of action of 3-ethynylpiperidin-3-ol hydrochloride is not fully understood, but it is believed to interact with proteins and lipids through hydrogen bonding and hydrophobic interactions. Additionally, 3-ethynylpiperidin-3-ol hydrochloride is thought to interact with enzymes through covalent interactions, which can result in the inhibition or activation of the enzyme.
Biochemical and Physiological Effects
3-ethynylpiperidin-3-ol hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 3-ethynylpiperidin-3-ol hydrochloride has been shown to have a stimulatory effect on the activity of enzymes involved in metabolism and energy production. At higher concentrations, 3-ethynylpiperidin-3-ol hydrochloride has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. Additionally, 3-ethynylpiperidin-3-ol hydrochloride has been shown to have an inhibitory effect on the activity of certain hormones, such as testosterone and estrogen.

Advantages and Limitations for Lab Experiments

3-ethynylpiperidin-3-ol hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive, stable, and easy to synthesize. Additionally, it is soluble in both aqueous and organic solvents, which makes it suitable for a variety of experiments. However, 3-ethynylpiperidin-3-ol hydrochloride also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-ethynylpiperidin-3-ol hydrochloride is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

In the future, 3-ethynylpiperidin-3-ol hydrochloride could be used for a variety of purposes. It could be used to study the effects of drugs on biological systems, to investigate the pharmacological properties of compounds, and to study the structure and dynamics of proteins and lipids. Additionally, 3-ethynylpiperidin-3-ol hydrochloride could be used to develop new drugs and to study the effects of environmental toxins on biological systems. Finally, 3-ethynylpiperidin-3-ol hydrochloride could be used to study the effects of aging on biological systems and to develop new treatments for age-related diseases.

Synthesis Methods

3-ethynylpiperidin-3-ol hydrochloride is synthesized by a two-step process involving the reaction of 3-ethynylpyridine with hydrochloric acid and subsequent reaction of the resulting 3-ethynylpyridinium chloride with piperidine. The first reaction is carried out in an aqueous solution at room temperature, while the second reaction requires higher temperatures (up to 100°C). The yield of 3-ethynylpiperidin-3-ol hydrochloride from this synthesis method is typically around 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynylpiperidin-3-ol hydrochloride involves the addition of an ethynyl group to piperidin-3-ol, followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Piperidin-3-ol", "Acetylene gas", "Sodium amide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Piperidin-3-ol is reacted with sodium amide in diethyl ether to form the sodium salt of piperidin-3-ol.", "Step 2: Acetylene gas is bubbled through the solution of the sodium salt of piperidin-3-ol to form 3-ethynylpiperidin-3-ol.", "Step 3: The crude product is dissolved in methanol and hydrochloric acid is added to form the hydrochloride salt of 3-ethynylpiperidin-3-ol.", "Step 4: The product is filtered, washed with methanol, and dried to obtain 3-ethynylpiperidin-3-ol hydrochloride as a white solid." ] }

CAS RN

1788908-20-2

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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